Lipophilicity and Polar Surface Area Differentiation vs. 5-Phenyl and 5-(Thiophen-2-yl) Analogs
CAS 100988-06-5 exhibits a computed LogP of 2.73 and TPSA of 51.8 Ų, which is approximately 0.36 log units more lipophilic than 5-phenyl-1,3,4-thiadiazol-2-amine (LogP 2.37, TPSA 80.0 Ų) and approximately 1.32 log units more lipophilic than 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine (LogP 1.41) . The TPSA of the target compound is 35% lower than that of the 5-phenyl analog, suggesting superior passive membrane permeability while retaining acceptable aqueous solubility characteristics .
| Evidence Dimension | Physicochemical properties: LogP (octanol-water partition coefficient) and TPSA (topological polar surface area) |
|---|---|
| Target Compound Data | LogP = 2.73; TPSA = 51.8 Ų |
| Comparator Or Baseline | 5-Phenyl-1,3,4-thiadiazol-2-amine: LogP = 2.37, TPSA = 80.0 Ų; 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine: LogP = 1.41 |
| Quantified Difference | ΔLogP = +0.36 vs. 5-phenyl analog; ΔLogP = +1.32 vs. 5-(thiophen-2-yl) analog; ΔTPSA = -28.2 Ų (-35%) vs. 5-phenyl analog |
| Conditions | Computational predictions; values sourced from supplier databases (Chemscene, Molbase, Chembase). Cross-study comparison; not determined in the same laboratory. |
Why This Matters
For medicinal chemistry programs requiring enhanced membrane permeability or blood-brain barrier penetration, the higher LogP and lower TPSA of CAS 100988-06-5 relative to common 5-aryl-1,3,4-thiadiazol-2-amine building blocks provide a quantifiable advantage in predicted passive diffusion.
